molecular formula C9H10FNO2 B13098838 (R)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid

(R)-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid

Cat. No.: B13098838
M. Wt: 183.18 g/mol
InChI Key: UXOBFHFOIMYJGU-MRVPVSSYSA-N
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Description

®-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid is a chiral amino acid derivative. This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-fluoro-2-methylbenzaldehyde.

    Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic or basic conditions to yield the desired amino acid.

Industrial Production Methods

Industrial production methods for ®-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-phenylacetic acid: Lacks the fluorine and methyl groups, resulting in different chemical and biological properties.

    ®-2-Amino-2-(4-fluorophenyl)acetic acid: Contains a fluorine atom at a different position on the phenyl ring, which can alter its reactivity and interactions.

    ®-2-Amino-2-(3-chloro-2-methylphenyl)acetic acid: Substitution of fluorine with chlorine can significantly change its chemical behavior and biological activity.

Uniqueness

The unique combination of the fluorine and methyl groups on the phenyl ring of ®-2-Amino-2-(3-fluoro-2-methylphenyl)acetic acid imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects. These characteristics can enhance its potential as a therapeutic agent and its utility in various chemical reactions.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

(2R)-2-amino-2-(3-fluoro-2-methylphenyl)acetic acid

InChI

InChI=1S/C9H10FNO2/c1-5-6(8(11)9(12)13)3-2-4-7(5)10/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m1/s1

InChI Key

UXOBFHFOIMYJGU-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C=CC=C1F)[C@H](C(=O)O)N

Canonical SMILES

CC1=C(C=CC=C1F)C(C(=O)O)N

Origin of Product

United States

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